Gadoxate disodium
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Overview
Description
Gadoxate disodium, also known by the trade names Primovist in Europe and Australia/New Zealand and Eovist in the United States, is a hepatospecific paramagnetic gadolinium-based contrast agent. It is primarily used in magnetic resonance imaging (MRI) for liver imaging to characterize hepatic lesions . This compound is unique due to its ability to be taken up by hepatocytes and excreted into the bile, making it highly effective for liver-specific imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadoxate disodium is synthesized by chelating gadolinium ions with ethoxybenzyl diethylenetriaminepentaacetic acid (EOB-DTPA). The process involves the following steps:
Formation of EOB-DTPA: This involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with ethoxybenzyl chloride under basic conditions to form EOB-DTPA.
Chelation with Gadolinium: The EOB-DTPA is then reacted with gadolinium oxide in the presence of a suitable solvent to form the gadolinium complex, gadoxetate disodium.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the chelation reaction under controlled temperature and pH conditions.
Purification: The product is purified using techniques such as crystallization and filtration to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: Gadoxate disodium primarily undergoes chelation reactions. The key reactions include:
Chelation: The formation of a stable complex between gadolinium ions and EOB-DTPA.
Substitution: Potential substitution reactions where other metal ions might replace gadolinium in the complex under specific conditions.
Common Reagents and Conditions:
Chelation: Gadolinium oxide, ethoxybenzyl diethylenetriaminepentaacetic acid, solvents like water or ethanol, and basic conditions.
Substitution: Other metal salts under controlled pH and temperature conditions.
Major Products:
Gadolinium Complex:
Scientific Research Applications
Gadoxate disodium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a contrast agent in MRI to study the distribution and dynamics of compounds in the liver.
Biology: Helps in understanding liver function and pathology by providing detailed imaging of hepatic tissues.
Industry: Employed in the development of new imaging techniques and contrast agents.
Mechanism of Action
Gadoxate disodium is compared with other gadolinium-based contrast agents such as gadobenate dimeglumine (MultiHance) and gadopentetate dimeglumine (Magnevist):
Gadobenate Dimeglumine: Similar to this compound but has a lower hepatic uptake (only 5% compared to 50% for this compound).
Gadopentetate Dimeglumine: Primarily an extracellular contrast agent with no specific uptake by hepatocytes.
Uniqueness:
Comparison with Similar Compounds
- Gadobenate dimeglumine
- Gadopentetate dimeglumine
Properties
Molecular Formula |
C23H31GdN3Na2O11+3 |
---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
disodium;2-[2-[[2-[carboxylatomethyl(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;+3;2*+1/p-2 |
InChI Key |
SLYTULCOCGSBBJ-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Gd+3] |
Origin of Product |
United States |
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